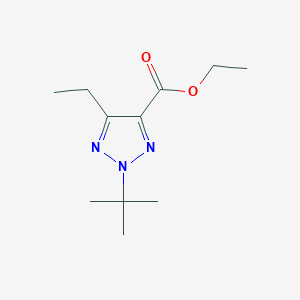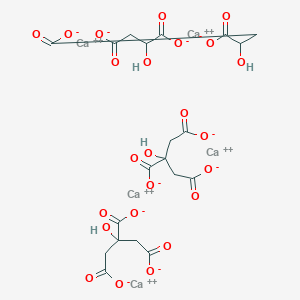
Fruitacidcalcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fruitacidcalcium is a compound that plays a significant role in various biological and chemical processes. It is primarily known for its involvement in plant physiology, particularly in the development and ripening of fruits. Calcium, a key component of this compound, is essential for maintaining cell wall integrity and signaling within plant cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Fruitacidcalcium typically involves the reaction of calcium salts with organic acids found in fruits. One common method is the reaction of calcium carbonate with citric acid, which produces calcium citrate. This reaction is carried out in an aqueous medium at room temperature:
CaCO3+C6H8O7→Ca(C6H6O7)2+H2O+CO2
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reactions involving calcium hydroxide and fruit-derived acids. The process involves mixing calcium hydroxide with an aqueous solution of the fruit acid under controlled pH and temperature conditions to ensure complete reaction and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Fruitacidcalcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts like sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce calcium oxides, while substitution reactions can yield various calcium salts .
Aplicaciones Científicas De Investigación
Fruitacidcalcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Plays a crucial role in plant physiology, particularly in fruit development and ripening.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the production of food supplements and as a fortifying agent in various food products
Mecanismo De Acción
The mechanism of action of Fruitacidcalcium involves its role as a calcium ion donor. Calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and maintaining cell wall integrity. In plants, calcium ions help in stabilizing cell walls by cross-linking with pectin molecules, thereby enhancing the structural integrity of the fruit .
Comparación Con Compuestos Similares
Similar Compounds
Calcium Citrate: Similar in structure and function, commonly used as a dietary supplement.
Calcium Gluconate: Another calcium salt used in medical treatments for calcium deficiencies.
Calcium Lactate: Used in food and pharmaceutical industries for calcium fortification.
Uniqueness
Fruitacidcalcium is unique due to its specific role in fruit physiology and its ability to enhance fruit quality by stabilizing cell walls and improving resistance to physiological disorders .
Propiedades
Fórmula molecular |
C20H18Ca5O24 |
|---|---|
Peso molecular |
842.7 g/mol |
Nombre IUPAC |
pentacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.2C4H6O5.5Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-2(4(8)9)1-3(6)7;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2,5H,1H2,(H,6,7)(H,8,9);;;;;/q;;;;5*+2/p-10 |
Clave InChI |
NMWQRNIIXWWJRX-UHFFFAOYSA-D |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


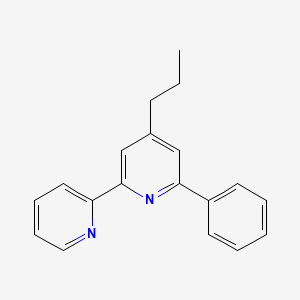
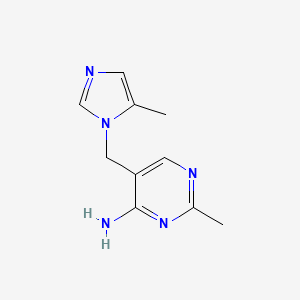
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

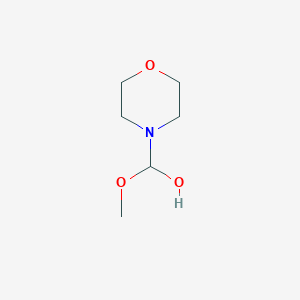
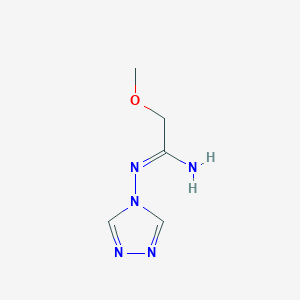

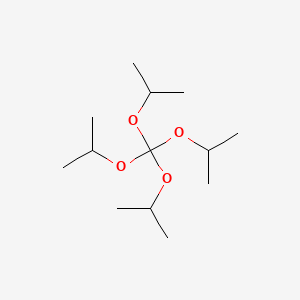


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
